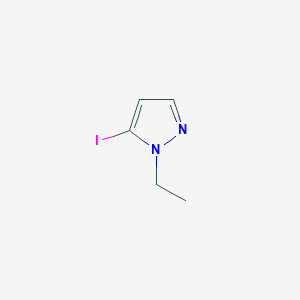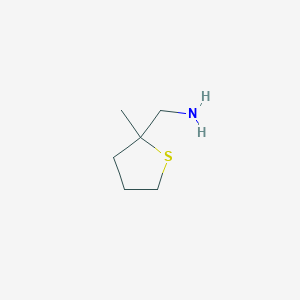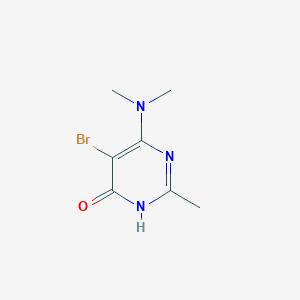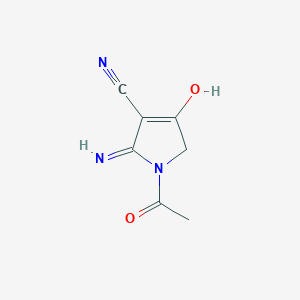![molecular formula C6H8BrN3 B1449816 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pirimidina CAS No. 1505818-73-4](/img/structure/B1449816.png)
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pirimidina
Descripción general
Descripción
“3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C6H8BrN3 . It has a molecular weight of 202.05 .
Molecular Structure Analysis
The linear formula of “3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is C6H8BrN3 .Physical And Chemical Properties Analysis
“3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a solid at room temperature .Aplicaciones Científicas De Investigación
Aplicaciones Biomédicas
El compuesto está estrechamente relacionado con el grupo de compuestos heterocíclicos conocidos como 1H-Pirazolo[3,4-b]piridinas . Estos compuestos han sido ampliamente estudiados por sus diversas aplicaciones biomédicas. Se han sintetizado tanto a partir de pirazol como de piridina preformados .
Agentes Anticancerígenos
El compuesto ha mostrado inhibiciones de proliferación significativas en las células de cáncer de pulmón A549 . Esto sugiere que podría utilizarse como un posible agente anticancerígeno.
Agentes Antimicrobianos
El andamiaje de tienopirimidina, que es parte del compuesto, se utiliza con frecuencia en química medicinal, incluso en agentes antimicrobianos .
Agentes Antifúngicos
El andamiaje de tienopirimidina también se utiliza en agentes antifúngicos . Esto sugiere que el compuesto podría tener aplicaciones potenciales en el tratamiento de infecciones fúngicas.
Tratamiento de Infecciones Virales
El andamiaje de tienopirimidina se utiliza para el tratamiento de infecciones virales . Esto indica que el compuesto podría utilizarse en terapias antivirales.
Tratamiento de Enfermedades Óseas
El andamiaje de tienopirimidina se utiliza en el tratamiento de enfermedades óseas, incluida la osteoporosis . Esto sugiere que el compuesto podría tener aplicaciones potenciales en el tratamiento de enfermedades óseas.
Enfermedad de Parkinson
El andamiaje de tienopirimidina se utiliza como antagonistas del receptor A2A de adenosina para la enfermedad de Parkinson . Esto sugiere que el compuesto podría tener aplicaciones potenciales en el tratamiento de la enfermedad de Parkinson.
Efecto Citoprotector
El compuesto ha mostrado un efecto citoprotector en queratinocitos HaCaT estimulados con TNF-α/IFN-γ . Esto sugiere que podría utilizarse como un posible agente citoprotector.
Análisis Bioquímico
Biochemical Properties
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine on cellular processes are diverse. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can modulate the expression of genes involved in various cellular processes, thereby affecting the overall cellular function .
Molecular Mechanism
At the molecular level, 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating specific signaling pathways or gene expression. At higher doses, 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the production or utilization of key metabolites. These effects can have downstream consequences on cellular function and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can influence its activity and function, as well as its potential therapeutic or toxic effects .
Subcellular Localization
The subcellular localization of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Propiedades
IUPAC Name |
3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-5-4-9-10-3-1-2-8-6(5)10/h4,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCODSVQVCHVCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1505818-73-4 | |
| Record name | 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate](/img/structure/B1449735.png)
![2-Oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B1449736.png)

![8-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1449743.png)



![4-[(Tert-butoxy)carbonyl]-1-carbamoylpiperazine-2-carboxylic acid](/img/structure/B1449749.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid](/img/structure/B1449750.png)


